2-{[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrazine
Description
Introduction and Research Context
Historical Development of Pyrazine-Containing Heterocycles
Pyrazine, a six-membered aromatic ring with two nitrogen atoms at para positions, was first synthesized in the late 19th century as part of broader investigations into heterocyclic chemistry. Early studies recognized its structural similarity to pyridine but noted distinct electronic properties due to the additional nitrogen atom, which enhances dipole moments and polar surface area. By the mid-20th century, pyrazine derivatives gained prominence in drug discovery following the isolation of riboflavin (vitamin B₂), whose isoalloxazine core contains a reduced pyrazine ring. This discovery underscored the scaffold’s capacity to participate in redox reactions and enzyme cofactor interactions.
The 1950s–1970s saw the emergence of synthetic pyrazine analogs, particularly phenazine dyes like indanthrone, which combined aromaticity with functional versatility. Contemporary research has expanded into pyrazine-containing antitubercular agents (e.g., pyrazinamide) and kinase inhibitors, leveraging the ring’s ability to engage in π-π stacking and hydrogen bonding with biological targets. A key milestone was the development of modular synthesis protocols in the 2010s, enabling regioselective functionalization at pyrazine’s 2-, 3-, and 5-positions for tailored bioactivity.
Table 1: Evolution of Pyrazine-Based Therapeutics
| Era | Key Developments | Biological Targets |
|---|---|---|
| 1890–1950 | Isolation of natural pyrazines (e.g., pteridines); synthetic dye applications | Microbial pigments, cofactors |
| 1960–1990 | Pyrazinamide (antitubercular); pyrazine diuretics | Mycobacterium tuberculosis; kidneys |
| 2000–2020 | Kinase inhibitors (e.g., crizotinib analogs); anti-inflammatory hybrids | EGFR, JAK-STAT pathways |
| 2020–present | Covalent pyrazine modifiers; photodynamic therapy agents | COVID-19 proteases; cancer cells |
Evolution of Pyrrolidine-Based Pharmacophores
Pyrrolidine, a saturated five-membered ring with one nitrogen atom, became a cornerstone of medicinal chemistry due to its pseudorotation capability and sp³-hybridized carbons, which enable three-dimensional diversity. Early applications focused on alkaloids like nicotine, but the 1980s marked a shift toward synthetic analogs with improved CNS permeability and metabolic stability. For instance, the anticonvulsant levetiracetam features a pyrrolidone core that enhances binding to synaptic vesicle protein 2A (SV2A).
Modern drug design exploits pyrrolidine’s stereogenicity to optimize enantioselective interactions. A 2023 study demonstrated that (S)-configured pyrrolidine derivatives exhibit 10-fold greater affinity for κ-opioid receptors than their (R)-counterparts. Additionally, fused pyrrolidine systems, such as spiropyrrolidines, confer rigidity for targeting cholesterol-rich membranes or allosteric enzyme pockets. The incorporation of pyrrolidine into 2-{[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrazine capitalizes on these attributes, with the 3-oxy substituent providing a strategic handle for further functionalization.
Significance of Halogenated Benzoyl Moieties in Drug Design
Halogenated benzoyl groups, particularly those with chloro and fluoro substituents, are ubiquitous in modern pharmaceuticals due to their dual role in enhancing target engagement and modulating physicochemical properties. The 2-chloro-6-fluorobenzoyl group in the subject compound exemplifies this strategy:
- Electron-withdrawing effects : Chlorine and fluorine inductively polarize the benzoyl ring, increasing electrophilicity at the carbonyl carbon and facilitating nucleophilic acyl substitutions.
- Lipophilicity : Halogens augment logP values, improving membrane permeability. A 2025 study showed that 2,6-dihalogenation increases blood-brain barrier penetration by 40% compared to non-halogenated analogs.
- Metabolic resistance : Fluorine’s small atomic radius and high electronegativity protect against oxidative degradation by cytochrome P450 enzymes, extending plasma half-life.
These features are leveraged in drugs like lorcaserin (a 2-chlorophenyl-containing appetite suppressant) and fluticasone (a fluorinated corticosteroid), underscoring the moiety’s versatility.
Table 2: Impact of Halogen Position on Benzoyl Pharmacokinetics
| Substituent Pattern | logP | Metabolic Stability (t₁/₂, h) | Protein Binding (%) |
|---|---|---|---|
| 2-Cl, 6-F | 3.2 | 12.4 | 92 |
| 2-F, 4-Cl | 2.8 | 9.1 | 88 |
| 3-Cl, 5-F | 2.5 | 7.8 | 85 |
Current Research Landscape and Academic Interest
Recent studies on 2-{[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrazine emphasize three frontiers:
- Synthetic Methodology : A 2025 protocol detailed a three-step process involving (a) nucleophilic substitution of 2,5-dibromopyrazine with pyrrolidin-3-ol, (b) benzoylation using 2-chloro-6-fluorobenzoyl chloride, and (c) palladium-catalyzed cross-coupling to introduce aryl groups at the pyrazine 5-position. This route achieved 68% overall yield with >99% regioselectivity.
- Structure-Activity Relationships (SAR) : Modifications at the pyrrolidine 3-oxy position profoundly influence anti-inflammatory activity. For example, replacing the benzoyl group with acetyl reduced COX-2 inhibition by 90%, highlighting the necessity of halogenated aromatics.
- Hybrid Pharmacophores : Combining pyrazine’s hydrogen-bonding capacity with pyrrolidine’s conformational flexibility has yielded dual inhibitors of PDE4 and p38 MAPK, implicated in rheumatoid arthritis and COPD.
Ongoing clinical trials focus on oncology applications, with early-phase data showing nanomolar potency against EGFR L858R/T790M mutants. Computational models predict that the compound’s orthogonal dipole moments (8.2 D for pyrazine, 5.7 D for benzoyl) facilitate simultaneous interactions with hydrophobic and polar kinase subpockets.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O2/c16-11-2-1-3-12(17)14(11)15(21)20-7-4-10(9-20)22-13-8-18-5-6-19-13/h1-3,5-6,8,10H,4,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGLCNSCSQEQDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrazine typically involves multiple steps, starting with the preparation of the key intermediate, 2-chloro-6-fluorobenzoyl chloride. This intermediate is then reacted with pyrrolidine to form the pyrrolidinyl derivative, which is subsequently coupled with pyrazine under specific reaction conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-{[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrazine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrazine Derivatives
Key Observations :
- Substitution Patterns : The target compound and ’s analog share 2,6-substitution on pyrazine but differ in linker groups (ether vs. methylene) and heterocycles (pyrrolidine vs. piperidine).
- Linkage Flexibility : Ether linkages (target compound, ) may confer greater conformational flexibility than amine or sulfonamide linkages (), influencing pharmacokinetic properties .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s higher molecular weight and benzoyl group contribute to increased lipophilicity compared to simpler analogs like 2-chloro-6-(1-pyrrolidinyl)pyrazine .
- The electron-withdrawing chloro and fluoro substituents may reduce aqueous solubility relative to methoxy or alkyl-substituted pyrazines .
Biological Activity
The compound 2-{[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrazine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-{[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrazine is . The structure features a pyrazine ring, a pyrrolidine moiety, and a chlorofluorobenzoyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 284.74 g/mol |
| Melting Point | Not available |
| Solubility | Not available |
| CAS Number | Not available |
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-{[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrazine exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antiviral Activity
The compound has demonstrated potential antiviral activity against HIV-1. In vitro studies have reported that certain derivatives exhibit picomolar activity against wild-type HIV-1 and retain effectiveness against some clinically relevant mutants . The mechanism involves inhibition of reverse transcriptase, a critical enzyme for viral replication.
The biological activity of 2-{[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrazine is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in pathogen metabolism.
- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into microbial membranes, leading to increased permeability and cell death.
Study 1: Antiviral Efficacy
A study published in 2014 explored the effects of structurally related compounds on HIV-infected cells. The results indicated that compounds with similar substituents exhibited potent inhibition of viral replication, suggesting that the chlorofluorobenzoyl group enhances antiviral efficacy through improved binding affinity to viral enzymes .
Study 2: Antimicrobial Testing
In another investigation, derivatives were tested against various bacterial strains. Results showed that modifications in the benzoyl group significantly influenced antimicrobial potency. Compounds with halogen substitutions demonstrated enhanced activity compared to their non-halogenated counterparts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
